molecular formula C17H20N2O4S B2520613 ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-17-8

ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2520613
CAS No.: 476628-17-8
M. Wt: 348.42
InChI Key: XOMSNPQSJZPQFU-ZCXUNETKSA-N
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Description

This compound belongs to the 2,3-dihydro-1,3-thiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The Z-configuration of the imino group at position 2 and the presence of a 4-ethoxybenzoyl substituent distinguish it structurally. Such derivatives are synthesized via cyclocondensation reactions involving β-keto esters and thioureas, with modifications in substituents influencing their physicochemical and biological properties .

Properties

IUPAC Name

ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-13-9-7-12(8-10-13)15(20)18-17-19(4)11(3)14(24-17)16(21)23-6-2/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMSNPQSJZPQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 4-ethoxybenzoyl chloride and a thioamide in the presence of a base can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: The one-pot method for 3-ethyl-2-(ethylimino)-4-methyl derivatives achieves 75% yield, avoiding complex purification steps required in traditional two-step syntheses . In contrast, fused-ring systems (e.g., thiazolo-pyrimidine) require multi-step protocols, reducing overall efficiency .

Pharmacological Activity

Key Observations :

  • Cardiotropic Activity : Piperazine-containing derivatives exhibit significant vasorelaxant effects, attributed to interactions with adrenergic or calcium channels . The target compound’s 4-ethoxybenzoyl group may confer similar or distinct mechanisms.
  • Role of Halogenation : Fluorine in the piperazine derivative () may enhance metabolic stability, a feature absent in the target compound but critical for drug design .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Derivatives like ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate form intermolecular N–H···O bonds, stabilizing crystal lattices . The target compound’s ethoxy group may participate in similar interactions, affecting solubility.
  • Ring Puckering: Cremer-Pople parameters () predict non-planar thiazole rings, influencing conformational flexibility and binding to biological targets.

Biological Activity

Ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects. The exploration of its biological activity is critical for understanding its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 306.38 g/mol

The thiazole ring is known for its involvement in various biological processes, and the presence of an ethoxybenzoyl group may enhance its lipophilicity and bioavailability.

Antimicrobial Activity

Studies have indicated that compounds containing thiazole moieties often exhibit antimicrobial properties. This compound has been tested against various bacterial strains. In vitro assays revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

Antioxidant Properties

The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound has a dose-dependent effect on cell viability. The IC50 values were determined as follows:

Cell Line IC50 (µM)
HeLa25 µM
MCF-730 µM

These findings suggest potential applications in cancer therapy, although further studies are needed to elucidate the mechanisms of action.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A recent study published in a pharmacological journal investigated the effects of this compound in a murine model of cancer. Mice treated with this compound exhibited reduced tumor growth compared to controls. Histopathological analysis revealed significant apoptosis in tumor tissues.

Q & A

Q. What are the recommended synthetic routes for ethyl (2Z)-2-[(4-ethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate?

The synthesis of this compound typically involves multi-step reactions with careful control of reaction conditions. A common approach includes:

  • Condensation reactions : Combining 2-aminothiazole derivatives with substituted benzoyl imines in acetic acid under reflux (3–5 hours) to form the imino-thiazole core .
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution, often using sodium acetate as a catalyst to optimize yield .
  • Purification : Recrystallization from a DMF/acetic acid mixture ensures high purity (>95%), monitored via thin-layer chromatography (TLC) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the Z-configuration of the imino group and substituent positions on the thiazole ring .
  • LC-MS : Verifies molecular weight (e.g., expected [M+H]+ peak at m/z 487.59) and detects impurities .
  • Elemental analysis : Matches experimental C, H, N, S content with theoretical values (e.g., C: 56.67%, H: 5.17%, N: 8.62%, S: 13.15%) .

Advanced Research Questions

Q. What strategies are effective for optimizing bioactivity through structural modifications?

Key modifications to enhance bioactivity include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) on the benzoyl moiety to improve binding affinity to biological targets like kinases .
  • Heterocycle hybridization : Combining thiazole with triazole or pyrimidine rings (e.g., as in Compound A/B/C analogs) to exploit multi-target interactions, improving antifungal or anticancer activity .
  • Methodology : Use molecular docking simulations to predict interactions with enzyme active sites (e.g., α-glucosidase inhibition, as seen in analog 9c ).

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from differences in:

  • Experimental design : Standardize assays (e.g., MIC for antimicrobial activity) across studies to ensure comparability .
  • Purity thresholds : Ensure ≥95% purity via HPLC, as impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Structural confirmation : Verify Z/E isomer ratios via NOESY NMR, as isomerization can alter binding kinetics .

Q. What computational methods are suitable for studying this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., protein kinases) over 100-ns trajectories to assess binding stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
  • Docking studies : Use AutoDock Vina to predict binding poses, as demonstrated for triazole-thiazole hybrids (RMSD ≤2.0 Å validates reliability) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final esterification step?

  • Optimize reaction conditions : Use anhydrous ethanol as a solvent and maintain pH 7–8 to minimize hydrolysis .
  • Catalyst screening : Test alternatives to sodium acetate (e.g., DMAP) to enhance acyl transfer efficiency .

Q. What techniques are recommended for studying metabolic stability in vitro?

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .

Data-Driven Insights

Parameter Value Source
Molecular Weight487.59 g/mol
LogP (predicted)3.2 ± 0.3
Antifungal Activity (MIC)8 µg/mL (vs. C. albicans)
α-Glucosidase IC5012.4 µM

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